molecular formula C13H23NO3 B5699739 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate

2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate

Cat. No. B5699739
M. Wt: 241.33 g/mol
InChI Key: BSOGYCPJWMOCCD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate, also known as IMCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and agriculture. IMCP is a derivative of cyclohexanone, and its synthesis method involves the reaction of cyclohexanone with hydroxylamine hydrochloride and isopropylamine in the presence of a catalyst.

Scientific Research Applications

2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has potential applications in various fields of scientific research. In medicine, 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In materials science, 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has been studied for its potential use as a building block in the synthesis of new materials. 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has been shown to form stable complexes with metal ions, making it a potential candidate for the development of new metal-organic frameworks.
In agriculture, 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has been studied for its potential use as a plant growth regulator. 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has been shown to promote plant growth and increase crop yields in some plant species.

Mechanism of Action

The mechanism of action of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate.

Advantages and Limitations for Lab Experiments

One advantage of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate. One area of interest is the development of new antibiotics based on the structure of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate. Another area of interest is the development of new materials using 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate as a building block. Additionally, further research is needed to fully understand the potential applications of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate in agriculture and its mechanism of action in cancer cells.

Synthesis Methods

The synthesis of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate involves the reaction of cyclohexanone with hydroxylamine hydrochloride and isopropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using techniques such as recrystallization or chromatography. The yield of the reaction is typically around 70%.

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)11-6-5-9(3)7-12(11)17-13(15)10(4)14-16/h8-9,11-12,16H,5-7H2,1-4H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOGYCPJWMOCCD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(=NO)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C(C1)OC(=O)/C(=N/O)/C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate

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